5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole
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Overview
Description
5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromomethyl group and a phenyl group attached to the thiadiazole ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole typically involves the bromomethylation of 3-phenyl-1,2,4-thiadiazole. One common method includes the reaction of 3-phenyl-1,2,4-thiadiazole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. These reactions typically occur in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted thiadiazoles, such as azidomethyl, thiomethyl, or aminomethyl derivatives.
Oxidation and Reduction: Oxidation can lead to sulfoxides or sulfones, while reduction can yield thiadiazoline derivatives.
Scientific Research Applications
5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole involves its interaction with biological molecules through the bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their activity. The thiadiazole ring can also interact with various molecular targets, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-phenyl-1,2,4-thiadiazole
- 5-(Fluoromethyl)-3-phenyl-1,2,4-thiadiazole
- 5-(Iodomethyl)-3-phenyl-1,2,4-thiadiazole
Uniqueness
5-(Bromomethyl)-3-phenyl-1,2,4-thiadiazole is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and fluoro analogs.
Properties
IUPAC Name |
5-(bromomethyl)-3-phenyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUAKQXELSGMIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138128-82-2 |
Source
|
Record name | 5-(bromomethyl)-3-phenyl-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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